molecular formula C9H12BrNO2 B3339079 (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol CAS No. 605647-69-6

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Cat. No.: B3339079
CAS No.: 605647-69-6
M. Wt: 246.10 g/mol
InChI Key: IRJUXZUUTWEEJZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a bromophenyl group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and amino alcohols.

    Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, phenyl derivatives, and substituted amino alcohols.

Scientific Research Applications

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with a nitro group instead of a bromine atom.

    (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol: Contains a chlorine atom instead of bromine.

    (1R,2R)-2-Amino-1-(4-fluorophenyl)propane-1,3-diol: Features a fluorine atom in place of bromine.

Uniqueness

The presence of the bromine atom in (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol imparts unique reactivity and binding properties compared to its analogs. This makes it particularly valuable for specific applications where bromine’s electronic and steric effects are advantageous.

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUXZUUTWEEJZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729567
Record name (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605647-69-6
Record name (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Reactant of Route 2
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Reactant of Route 3
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Reactant of Route 4
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Reactant of Route 5
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Reactant of Route 6
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.